SPhos

Catalog No.
S729662
CAS No.
657408-07-6
M.F
C26H35O2P
M. Wt
410.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPhos

CAS Number

657408-07-6

Product Name

SPhos

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane

Molecular Formula

C26H35O2P

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3

InChI Key

VNFWTIYUKDMAOP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

(2,6-Dimethoxy-1,1’-biphenyl-2-yl)dicyclohexylphosphine; 2-(Dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl; 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl; Dicyclohexyl(2’,6’-dimethoxy-1,1’-biphenyl-2-yl)phosphine; Dicyclohexyl(2’,6’-dimethoxy

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Ligand for Transition-Metal Catalysis:

  • SPhos, formally known as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, is a phosphine ligand commonly used in transition-metal catalysis. Transition metals are elements in groups 3 through 12 of the periodic table and play a crucial role in many chemical reactions.
  • As a ligand, SPhos binds to a central transition metal atom, forming a complex that can act as a catalyst in various chemical reactions. The specific properties of SPhos, such as its steric bulk and electronic properties, influence the activity and selectivity of the catalyst.

Applications in Organic Synthesis:

  • SPhos finds application in a diverse range of organic synthesis reactions, including:
    • Hydrocarbonylation: The conversion of alkenes into aldehydes or ketones using carbon monoxide and a hydrogen source.
    • Cross-coupling reactions: The formation of carbon-carbon bonds between two different organic molecules.
    • Hydrogenation: The addition of hydrogen to an unsaturated molecule, often used to convert alkenes or alkynes into alkanes.
    • Asymmetric catalysis: The creation of a new chiral center in a molecule with high enantioselectivity, meaning the formation of one enantiomer (mirror image) in excess over the other.

Research Focus:

  • Current research efforts involving SPhos are directed towards:
    • Developing new and improved catalysts for existing reactions.
    • Exploring its application in novel catalytic transformations.
    • Understanding the mechanistic details of SPhos-based catalysis at a molecular level.

SPhos (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) is a phosphine ligand derived from biphenyl. It was developed by the Buchwald group to enhance the reactivity of palladium catalysts in cross-coupling reactions []. The significance of SPhos lies in its ability to promote Suzuki coupling reactions involving aryl chlorides, which are typically unreactive with most other phosphine ligands []. Additionally, SPhos offers air-stability, simplifying handling in research settings [].


Molecular Structure Analysis

The key feature of SPhos' structure is the biphenyl backbone with two methoxy groups attached at the 2’ and 6’ positions (refer to Figure 1). The biphenyl group provides rigidity and electronic character to the ligand []. The cyclohexyl groups attached to the phosphorus atom enhance steric bulk, influencing the selectivity of the catalyst []. The methoxy groups contribute electron density to the phosphorus atom, making the palladium complex more nucleophilic and facilitating the oxidative addition step in the catalytic cycle [].


Chemical Reactions Analysis

Synthesis:

Reactions involving SPhos:

SPhos finds its main application in palladium-catalyzed cross-coupling reactions. Here's an example of a Suzuki coupling reaction using SPhos as a ligand:

(Ph)(X) + R-B(OH)2 --> Ph-R + X-B(OH)2 + Pd(0) (Equation 1)

where Ph is an aryl group, X is a leaving group (Cl, Br, I), R is another aryl or vinyl group, and Pd(0) represents the palladium catalyst complexed with SPhos.

This reaction demonstrates the ability of SPhos to activate aryl chlorides (X = Cl) for coupling with various boronic acid derivatives (R-B(OH)2) []. SPhos is also applicable in other cross-coupling reactions such as Negishi, Stille, Sonogashira, Kumada, and Hiyama couplings, and Heck reactions [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C26H35O2P []
  • Molar Mass: 410.53 g/mol []
  • Melting Point: 164-166 °C []
  • Solubility: Soluble in common organic solvents []
  • Stability: Air-stable []

SPhos functions as a ligand in palladium-catalyzed cross-coupling reactions. It binds to the palladium center, influencing its electronic and steric properties. The electron-donating methoxy groups enhance the nucleophilicity of the palladium complex, facilitating the oxidative addition step where the C-X bond of the aryl halide is cleaved []. Additionally, the steric bulk of the cyclohexyl groups can influence the regioselectivity of the reaction [].

XLogP3

6.7

UNII

XI1MQ32186

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (55.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (55.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

657408-07-6

Wikipedia

2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Dates

Modify: 2023-08-15
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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